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Introduction

Fosravuconazole L-lysine ethanolate (F-RVCZ) is a novel, water-soluble prodrug of the
potent, broad-spectrum triazole antifungal agent, ravuconazole. Developed to enhance the oral
bioavailability of its active moiety, fosravuconazole is rapidly and extensively converted to
ravuconazole in vivo. Ravuconazole exerts its antifungal effect by inhibiting the fungal
cytochrome P450 enzyme lanosterol 14a-demethylase, a critical step in the biosynthesis of
ergosterol, an essential component of the fungal cell membrane. This guide provides a
comprehensive overview of the in vivo pharmacokinetic properties of fosravuconazole and its
active form, ravuconazole, compiling data from preclinical and clinical studies to support further
research and development.

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters of ravuconazole following
the administration of fosravuconazole L-lysine ethanolate in various species.

Table 1: Preclinical Pharmacokinetics of Ravuconazole
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Note: Data for some parameters were not available in the cited literature.

Table 2: Human Pharmacokinetics of Ravuconazole
(following Fosravuconazole Administration)
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Note: Specific Cmax and AUC values from human single and multiple ascending dose studies

in healthy volunteers are not publicly available in detail. The data reflects the dose-

proportionality and long half-life observed.

Experimental Protocols

Preclinical Pharmacokinetic Studies

a) Murine Model of Disseminated Candidiasis

« Animal Model: Neutropenic mice infected with Candida albicans.

e Dosing: Single oral doses of ravuconazole (10, 40, and 160 mg/kg) were administered.
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» Sample Collection: Blood samples were collected at various time points post-administration
to determine serum concentrations.

e Bioanalysis: Ravuconazole concentrations in serum were quantified using a validated
bioanalytical method (details not specified, but likely LC-MS/MS).

e Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, AUC, and
elimination half-life, were calculated from the serum concentration-time profiles. Protein
binding was determined in the serum of infected neutropenic mice.

b) Rabbit Model of Invasive Aspergillosis
e Animal Model: Immunosuppressed, temporarily leukopenic rabbits.
e Dosing: Oral therapy with ravuconazole at a dosage of 30 mg/kg of body weight per day.

o Pharmacokinetic Analysis: The half-life of ravuconazole was determined from serum
concentration data.

Human Pharmacokinetic Studies

a) Phase 1 Single and Multiple Ascending Dose Studies in Healthy Volunteers (Inferred
Protocol)

o Study Design: A typical design would involve a randomized, placebo-controlled, single
ascending dose (SAD) phase followed by a multiple ascending dose (MAD) phase.

e Subjects: Healthy adult volunteers.
e Dosing:

o SAD Phase: Single oral doses of fosravuconazole L-lysine ethanolate at escalating
dose levels.

o MAD Phase: A loading dose regimen (e.g., 400 mg once daily for 3 days) followed by a
lower maintenance dose (e.g., 100 mg once daily for 9 days) has been used.[3]
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o Sample Collection: Serial blood samples were collected at predefined time points after
dosing to characterize the full pharmacokinetic profile of ravuconazole.

» Bioanalysis: Plasma concentrations of ravuconazole were measured using a validated LC-
MS/MS method.

o Pharmacokinetic Analysis: Non-compartmental analysis was used to determine
pharmacokinetic parameters such as Cmax, Tmax, AUC, and t%.

b) Food Effect Study (Inferred Protocol)
o Study Design: A randomized, open-label, crossover study in healthy volunteers.

e Procedure: Subjects would receive a single oral dose of fosravuconazole L-lysine
ethanolate on separate occasions under fasted conditions and after a high-fat meal.

e Analysis: Pharmacokinetic parameters would be compared between the fed and fasted
states to determine the effect of food on the absorption and bioavailability of ravuconazole. It
has been noted that co-administration with a high-fat meal increases systemic exposure to
ravuconazole.[4]

Bioanalytical Method for Ravuconazole Quantification

o Method: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid
Chromatography with tandem mass spectrometry (LC-MS/MS).

o Sample Preparation: Typically involves a simple protein precipitation from plasma or serum
samples.

o Chromatography (based on a published method for Fosravuconazole):

[e]

Column: A C18 reversed-phase column.

o

Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate
buffer, pH 4.5) in a gradient or isocratic elution.[5]

o

Flow Rate: A typical flow rate would be around 0.9 mL/min.[5]
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e Detection:
o UV: Detection at a wavelength of 287 nm.[5]

o MS/MS: Detection using positive electrospray ionization (ESI+) with multiple reaction
monitoring (MRM) of specific precursor-to-product ion transitions for ravuconazole and an
internal standard.

» Validation: The method would be validated according to regulatory guidelines (e.g., FDA,
EMA) for linearity, precision, accuracy, selectivity, and stability.

Metabolism and Excretion

Fosravuconazole L-lysine ethanolate is a prodrug that undergoes rapid and extensive
conversion to its active moiety, ravuconazole, in vivo, likely through the action of phosphatases
and/or esterases.

Ravuconazole is predominantly metabolized in the liver. Its elimination follows non-linear,
Michaelis-Menten kinetics, particularly at higher doses, which is suggestive of the saturation of
metabolic pathways.[4][6] This saturation is likely due to the involvement of cytochrome P450
(CYP) 3A enzymes in the gastrointestinal tract and liver.[6] While specific studies on
ravuconazole are limited, data from other azole antifungals indicate that CYP3A4, CYP2C19,
and CYP2C9 are the primary enzymes responsible for the metabolism of this class of drugs.

Excretion data for ravuconazole is not readily available. However, a mass balance study of a
similar triazole, isavuconazole, showed that following a single oral dose, the administered
radioactivity was recovered almost equally in the urine (46.1%) and feces (45.5%), suggesting
that both renal and fecal routes are significant pathways of elimination for this class of
compounds.[7]

Visualizations
Prodrug Activation and Metabolic Pathway

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.researchgate.net/publication/388571500_Green_Chemistry_Approaches_in_the_Analytical_Validation_of_Fosravuconazole_Using_UV_Spectrophotometry_and_RP-HPLC
https://www.benchchem.com/product/b607541?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12455320/
https://www.researchgate.net/figure/Ravuconazole-pharmacokinetic-parameters-after-oral-administration-of-E1224-alone-or-with_tbl3_349119040
https://www.researchgate.net/figure/Ravuconazole-pharmacokinetic-parameters-after-oral-administration-of-E1224-alone-or-with_tbl3_349119040
https://pmc.ncbi.nlm.nih.gov/articles/PMC5811773/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Absorption & Conversion Systemic Circulation Hepatic Metabolism Elimination
Rapid Conversion CYP450 Enzymes
Fosravuconazole Phosphatases/Esterases’ Ravuconazole e.g., CYP3A4] . . Excretion
L-Lysine Ethanolate (Active Moiety) gteiive M itiliss (Urine and Feces)

Click to download full resolution via product page

Caption: Conversion of fosravuconazole to ravuconazole and subsequent metabolism.
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Caption: Workflow for a typical preclinical pharmacokinetic study.

Antifungal Mechanism of Action
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Caption: Inhibition of ergosterol biosynthesis by ravuconazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry. Email: info@benchchem.com
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